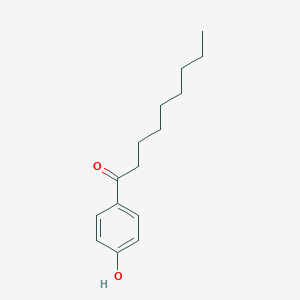

1-(4-Hydroxyphenyl)nonan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12,16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBXYOOARNRUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932170 | |

| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14392-69-9 | |

| Record name | 1-(4-Hydroxyphenyl)-1-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14392-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYNONANOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Hydroxynonanophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037391 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Chemical Transformations of 1 4 Hydroxyphenyl Nonan 1 One

Established Methodologies for the Chemical Synthesis of 1-(4-Hydroxyphenyl)nonan-1-one

The chemical synthesis of this compound typically involves classical reactions for the formation of aryl ketones. The most common and direct method is the Friedel-Crafts acylation. In this reaction, a phenol (B47542) is acylated with a suitable acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the reaction involves the acylation of phenol with nonanoyl chloride. chemsrc.com The hydroxyl group of phenol is an activating group and directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, yielding the desired product.

Another established method is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid. In this approach, phenol would first be esterified with nonanoyl chloride to form phenyl nonanoate. Subsequent treatment with a Lewis acid (e.g., AlCl₃) induces the migration of the nonanoyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers, from which this compound can be isolated.

| Method | Precursors | Key Reagents | Primary Product |

| Friedel-Crafts Acylation | Phenol, Nonanoyl chloride chemsrc.com | Lewis Acid (e.g., AlCl₃) | This compound |

| Fries Rearrangement | Phenyl nonanoate | Lewis Acid (e.g., AlCl₃) | Mixture of o- and p-hydroxy isomers |

Advanced Approaches to Stereoselective Synthesis of Related Phenylalkanols

The ketone moiety of this compound is a prochiral center, and its reduction can lead to the formation of a chiral benzylic alcohol, 1-(4-hydroxyphenyl)nonan-1-ol. Advanced synthetic methods focus on achieving this transformation with high stereoselectivity to produce a single enantiomer, which is often crucial for biological applications.

Biocatalysis represents a powerful approach for stereoselective ketone reduction. Enzymes such as alcohol dehydrogenases or oxidases can exhibit high enantioselectivity. For instance, vanillyl alcohol oxidase has been used for the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce (R)-1-(4'-hydroxyphenyl)ethanol with high enantiomeric excess (ee). wur.nl This enzymatic approach, which involves the reverse reaction of oxidation, demonstrates the potential of biocatalysts to create chiral α-aryl alcohols from related precursors. wur.nl The conversion of the ketone back to the alcohol using enantioselective reducing enzymes is a common strategy in biotechnology.

Chemical methods also offer robust solutions for stereoselective reductions. These include:

Catalytic Asymmetric Hydrogenation: Using chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands to hydrogenate the ketone, leading to one enantiomer of the alcohol in excess.

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral auxiliaries or borane-based reagents complexed with chiral ligands (e.g., the Corey-Bakshi-Shibata or CBS reduction) can deliver a hydride to one face of the ketone preferentially.

Substrate-Controlled Synthesis: The use of chiral auxiliaries that are temporarily attached to the molecule can direct the approach of a reducing agent. For example, chiral phenyl carbinols have been used as auxiliaries for the stereoselective allylation of aliphatic methyl ketones, a process that proceeds through an oxocarbenium ion intermediate and demonstrates how chiral auxiliaries can induce high diastereoselectivity. nih.gov A similar strategy can be adapted for reductions.

These advanced methods are critical for accessing enantiomerically pure phenylalkanols, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. wur.nl

Design and Synthesis of 4-Hydroxyphenyl Ketone Derivatives and Analogues

The 4-hydroxyphenyl ketone scaffold is a versatile template for designing and synthesizing a wide range of derivatives and analogues. Modifications are often aimed at probing structure-activity relationships (SAR) or altering the compound's physicochemical properties.

A common strategy involves substitution on the aromatic ring. For example, a series of 3,5-dibromo derivatives of 4-hydroxyphenyl ketones have been synthesized to act as probes for the active site of type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3). ingentaconnect.com The synthesis involves electrophilic aromatic substitution, where the electron-rich phenol ring is readily brominated. Similarly, other brominated derivatives have been developed as potential inhibitors of the same enzyme. researchgate.net

Another point of modification is the phenolic hydroxyl group. Methanesulfonate (B1217627) derivatives of 4-hydroxyphenyl ketones have been synthesized by reacting the parent phenol with methanesulfonyl chloride. researchgate.neteurekaselect.comeurekaselect.com This transformation converts the hydrogen-bond-donating phenol into a non-donating mesylate group, which is useful for studying the role of hydrogen bonding in ligand-receptor interactions. ingentaconnect.comeurekaselect.com

The synthesis of analogues with different alkyl chains is also a key area. Raspberry ketone, or 4-(4-hydroxyphenyl)-2-butanone, is a well-known natural analogue that has been synthesized and studied extensively. nih.govnih.gov The synthesis of such analogues often follows standard ketone synthesis methodologies, tailored for the specific carbon skeleton.

| Derivative Type | Modification Site | Synthetic Method | Example Precursor | Reference |

| Brominated Derivatives | Aromatic Ring (positions 3 and 5) | Electrophilic Bromination | 4-Hydroxyphenyl ketone | ingentaconnect.com, researchgate.net |

| Methanesulfonate Derivatives | Phenolic Hydroxyl Group | Reaction with Methanesulfonyl Chloride | 4-Hydroxyphenyl ketone | researchgate.net, eurekaselect.com, eurekaselect.com |

| Perfluoroalkylated Analogues | Benzylic Position (post-reduction) | Meerwein-Ponndorf-Verley Reduction | Perfluoroalkylated ketones | researchgate.net, beilstein-archives.org |

Strategies for Rational Structural Modification and Derivatization

The rational structural modification of this compound and its analogues is guided by specific objectives, primarily in the context of drug design and medicinal chemistry. The strategies employed are designed to systematically alter the molecule's properties.

One primary strategy is probing molecular interactions , particularly hydrogen bonding. The synthesis of methanesulfonate and 3,5-dibromo derivatives of 4-hydroxyphenyl ketones serves to investigate the role of the phenolic hydroxyl group and the surrounding aromatic region in binding to enzyme active sites, such as that of 17β-HSD3. ingentaconnect.comresearchgate.neteurekaselect.com By replacing the hydroxyl group or introducing bulky substituents, researchers can infer the importance of specific interactions for biological activity.

Another key strategy involves modifying physicochemical properties . This includes altering lipophilicity, electronic character, and metabolic stability. For instance, the introduction of fluorine atoms or perfluoroalkyl groups can significantly change a molecule's properties. A convenient method for synthesizing (hydroxyphenyl)perfluoroalkylmethanols has been developed, which involves the reduction of in-situ generated perfluoroalkylated ketones. researchgate.netbeilstein-archives.org The resulting benzylic alcohol can be further derivatized, for example, by converting it into various ethers, allowing for fine-tuning of properties like lipophilicity and metabolic stability. beilstein-archives.org

Structure-Activity Relationship (SAR) exploration is a broader strategy that encompasses the above. By creating a library of compounds with systematic variations—such as changing the length or branching of the alkyl chain, altering the substitution pattern on the aromatic ring, or modifying the ketone/hydroxyl moiety—researchers can build a comprehensive understanding of how structural features correlate with biological activity. This knowledge guides the design of more potent and selective compounds. The removal or modification of functionalities that contribute to pan-assay interference compounds (PAINs) is another rational approach to improve the quality of lead compounds in drug discovery. mdpi.com

Enzymatic Modulation and Receptor Interactions of 1 4 Hydroxyphenyl Nonan 1 One

Comprehensive Investigation of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition by the Compound

1-(4-hydroxyphenyl)nonan-1-one has been identified as a notable inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical for the conversion of the inactive steroid androstenedione (B190577) (AD) into the potent androgen, testosterone (B1683101) (T). epa.govplos.org This enzyme represents a key target in the study of androgen-dependent conditions. kingston.ac.uk The inhibitory potential of this non-steroidal compound is attributed to its structural features, where the octyl side chain is thought to mimic the steroid backbone of the natural substrate, and the 4-hydroxy group potentially forms hydrogen bonds within the enzyme's active site. scispace.comnih.gov

Biochemical evaluations have established this compound as a potent inhibitor of 17β-HSD3. plos.org In vitro studies using rat testicular microsomes, a common model for assessing 17β-HSD3 activity, demonstrated significant inhibitory potency. nih.gov Research findings consistently report its half-maximal inhibitory concentration (IC₅₀) to be in the low micromolar range. Specifically, the IC₅₀ value has been determined to be approximately 2.9 µM, and in another study, 2.86 µM. epa.govplos.org These findings have positioned this compound as a strong lead compound for the development of novel non-steroidal inhibitors of 17β-HSD3. epa.govplos.org

A critical aspect of a targeted enzyme inhibitor is its selectivity. Studies on this compound have demonstrated a favorable selectivity profile for 17β-HSD3 over other related steroidogenic enzymes. epa.gov The compound exhibits poor inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the enzyme responsible for converting estrone (B1671321) (E1) to the more potent estradiol (B170435) (E2). epa.gov At a concentration of 100 µM, the compound showed only about 36% inhibition of 17β-HSD1. epa.gov

Furthermore, its activity against 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, is even weaker. epa.gov Research indicates that at a concentration of 500 µM, the compound inhibits the conversion of DHEA to androstenedione by less than 10%. epa.gov This demonstrates a clear selective inhibition of 17β-HSD3. epa.gov

Table 1: Inhibitory Selectivity of this compound

| Target Enzyme | Enzymatic Reaction | Inhibitory Activity of this compound |

|---|---|---|

| 17β-HSD3 | Androstenedione → Testosterone | Potent (IC₅₀ = 2.9 µM) epa.gov |

| 17β-HSD1 | Estrone → Estradiol | Weak (~36% inhibition at 100 µM) epa.gov |

| 3β-HSD | DHEA → Androstenedione | Very Weak (<10% inhibition at 500 µM) epa.gov |

Enzyme kinetic studies have been performed to understand the nature of the interaction between this compound and 17β-HSD3. researchgate.net Analysis of the reaction kinetics was conducted using Eadie-Hofstee plots, a graphical method used to determine key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). researchgate.netlibretexts.org This type of analysis helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While the specific mode of binding has been suggested as potentially different from other inhibitors, further investigation is required to fully establish the precise mechanism. kingston.ac.uk

Role of Cytochrome P450 Enzymes in the Biotransformation of the Compound

This compound, also known as 4-hydroxynonanophenone or CO-NP, has been identified as a metabolite in the biotransformation of nonylphenol. kingston.ac.ukresearchgate.net This metabolic process is catalyzed by the cytochrome P450 (P450) superfamily of enzymes, which are primarily located in the liver and are essential for the metabolism of a wide range of xenobiotics. researchgate.netuniroma1.it The involvement of P450 enzymes was confirmed by experiments showing that the formation of this and other metabolites was suppressed by the addition of a P450 inhibitor. kingston.ac.ukresearchgate.net

To pinpoint the specific P450 isoenzymes responsible for the metabolism of nonylphenol, studies have examined a range of human CYP isozymes. kingston.ac.ukresearchgate.net Research has shown that multiple isoenzymes are involved in the various metabolic pathways of nonylphenol. researchgate.net Specifically, CYP1A1, CYP1A2, and CYP2B6 were found to effectively catalyze the production of a metabolite called nonylquinol. kingston.ac.ukresearchgate.net The isoenzyme CYP2B6 also catalyzed the benzyl-hydroxylation step to produce 1-(4-hydroxyphenyl)nonan-1-ol (OH-NP). kingston.ac.ukresearchgate.net While the direct formation of this compound (CO-NP) from nonylphenol was detected in rat liver microsomes, the specific human CYP isoenzymes responsible for this particular oxidation step require further detailed characterization. researchgate.net

Table 2: Cytochrome P450 Isoenzymes in Nonylphenol Metabolism

| CYP Isoenzyme | Metabolic Role in Nonylphenol Biotransformation |

|---|---|

| CYP1A1 | Catalyzes the production of nonylquinol kingston.ac.ukresearchgate.net |

| CYP1A2 | Catalyzes the production of nonylquinol kingston.ac.ukresearchgate.net |

| CYP2B6 | Catalyzes production of nonylquinol and 1-(4-hydroxyphenyl)nonan-1-ol (OH-NP) kingston.ac.ukresearchgate.net |

Exploration of Molecular Interactions with Endocrine Receptors

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CO-NP |

| Androstenedione | AD |

| Testosterone | T |

| Estrone | E1 |

| Estradiol | E2 |

| Dehydroepiandrosterone | DHEA |

| Nonylphenol | |

| Nonylquinol | |

| 1-(4-hydroxyphenyl)nonan-1-ol | OH-NP |

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Elucidation of Key Structural Determinants for the Biological Potency of 1-(4-Hydroxyphenyl)nonan-1-one and its Analogues

A pivotal study in the exploration of this compound's biological activity identified it as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme responsible for the conversion of androstenedione (B190577) to testosterone (B1683101). This discovery has positioned the compound as a promising candidate for the development of novel non-steroidal inhibitors of this enzyme. The core structure, consisting of a 4-hydroxyphenyl group attached to a carbonyl moiety, is a crucial feature for its inhibitory action. The presence of the hydroxyl group on the phenyl ring is thought to be a key anchoring point within the enzyme's active site.

Impact of Alkyl Chain Length and Phenolic Substituents on Target Affinity and Selectivity

Systematic investigations into a series of 1-(4-hydroxyphenyl)alkan-1-ones have revealed a clear correlation between the length of the alkyl chain and the inhibitory potency against 17β-HSD3. The nonan-1-one derivative, with its nine-carbon chain, was found to be the most potent inhibitor in the series, suggesting an optimal length for fitting into a hydrophobic pocket within the enzyme's active site.

The following table summarizes the inhibitory activity of a series of 1-(4-hydroxyphenyl)alkan-1-ones against 17β-HSD3, highlighting the impact of varying alkyl chain lengths.

| Compound | Alkyl Chain | IC50 (µM) |

| 1-(4-Hydroxyphenyl)ethan-1-one | CH3 | >100 |

| 1-(4-Hydroxyphenyl)propan-1-one | C2H5 | >100 |

| 1-(4-Hydroxyphenyl)butan-1-one | C3H7 | 50.1 |

| 1-(4-Hydroxyphenyl)pentan-1-one | C4H9 | 25.7 |

| 1-(4-Hydroxyphenyl)hexan-1-one | C5H11 | 12.9 |

| 1-(4-Hydroxyphenyl)heptan-1-one | C6H13 | 6.5 |

| 1-(4-Hydroxyphenyl)octan-1-one | C7H15 | 3.2 |

| This compound | C8H17 | 2.86 |

| 1-(4-Hydroxyphenyl)decan-1-one | C9H19 | 4.1 |

Further studies on phenolic substituents have underscored the importance of the 4-hydroxy group. The introduction of 3,5-dibromo substituents on the phenyl ring, for instance, has been explored to probe the role of hydrogen bonding interactions in the inhibition of 17β-HSD3. These studies support the critical role of the phenolic hydroxyl group in anchoring the inhibitor to the enzyme.

Mechanistic Insights into the Compound's Molecular Interactions with Biological Targets

The inhibitory mechanism of this compound against 17β-HSD3 is believed to involve key interactions within the enzyme's active site. The 4-hydroxyl group of the inhibitor is proposed to form a crucial hydrogen bond with amino acid residues in the active site, thereby orienting the molecule for optimal binding. The long alkyl chain is thought to occupy a hydrophobic tunnel, a characteristic feature of the active site of this enzyme. This dual interaction, a combination of hydrogen bonding and hydrophobic interactions, is believed to be the cornerstone of its potent inhibitory activity. The binding of the inhibitor likely prevents the natural substrate, androstenedione, from accessing the active site, thus blocking the production of testosterone.

Application of Computational Approaches in SAR Analysis and Pharmacophore Modeling

Computational methods have proven to be invaluable in understanding the structure-activity relationships of this compound and its analogues. Molecular modeling and docking studies have been employed to visualize the binding of these inhibitors within the active site of 17β-HSD3. These models corroborate the proposed binding mode, showing the phenolic hydroxyl group interacting with key residues and the alkyl chain extending into the hydrophobic pocket.

Pharmacophore modeling, a computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, has also been applied. A typical pharmacophore model for this class of inhibitors would include a hydrogen bond acceptor feature (representing the carbonyl oxygen), a hydrogen bond donor feature (from the phenolic hydroxyl group), and a hydrophobic feature (representing the alkyl chain). Such models are instrumental in virtual screening campaigns to identify novel and potentially more potent inhibitors from large chemical databases.

Metabolic Fate and Biotransformation Pathways of 1 4 Hydroxyphenyl Nonan 1 One

Investigation of Endogenous Formation Pathways and Precursors

1-(4-Hydroxyphenyl)nonan-1-one is not known to be formed endogenously within biological systems. Instead, it is recognized as a xenobiotic metabolite. Research indicates that its primary precursor is p-n-nonylphenol, a compound used in the manufacturing of surfactants and considered an endocrine-disrupting chemical. researchgate.net

The formation of this compound, also referred to in literature as 4-hydroxynonanophenone or CO-NP, occurs through the biotransformation of nonylphenol. researchgate.net It was identified as a novel, benzyl-oxidized metabolite during investigations of nonylphenol metabolism in rat liver microsome reaction mixtures. researchgate.netnii.ac.jp This discovery positions it as a secondary metabolite resulting from the body's attempt to process and detoxify the parent compound, nonylphenol.

Detailed Analysis of Cytochrome P450-Dependent Metabolic Pathways

The metabolic conversion of p-n-nonylphenol into its various metabolites, including this compound, is heavily dependent on the cytochrome P450 (P450) superfamily of enzymes. researchgate.netnih.gov These enzymes are essential for the phase I metabolism of a wide range of foreign compounds. nih.gov The critical role of P450 was confirmed in studies where the addition of a P450 inhibitor suppressed the formation of all identified nonylphenol metabolites. researchgate.netnii.ac.jp

The specific pathway involves several steps:

Benzyl-hydroxylation : The initial step in one of the key pathways is the hydroxylation of the nonylphenol molecule at the benzylic position (the first carbon of the nonyl side chain). This reaction produces an alcohol intermediate, 1-(4-hydroxyphenyl)nonan-1-ol (OH-NP). researchgate.netnii.ac.jp

Oxidation : This alcohol intermediate (OH-NP) is then a substrate for further oxidation to form the corresponding ketone, this compound (CO-NP). researchgate.net

| Precursor | Metabolic Reaction | Key Cytochrome P450 Isozymes Involved | Reference |

|---|---|---|---|

| p-n-Nonylphenol | Benzyl-hydroxylation to 1-(4-hydroxyphenyl)nonan-1-ol (OH-NP) | CYP2B6 | researchgate.net |

| p-n-Nonylphenol | Formation of Nonylquinol | CYP1A1, CYP1A2, CYP2B6 | researchgate.net |

Identification and Structural Characterization of Primary and Secondary Metabolites in Biological Systems

Metabolites are broadly categorized as primary or secondary. Primary metabolites are directly involved in the normal growth, development, and reproduction of an organism. Secondary metabolites are not directly involved in these processes but usually have important ecological or biological functions, including roles in detoxification. As a product of xenobiotic biotransformation, this compound is classified as a secondary metabolite.

Research on the metabolism of p-n-nonylphenol has led to the identification and characterization of several key metabolites in different biological systems. researchgate.net In studies using rat liver microsomes, three novel metabolites were identified:

Nonylquinol

4-Hydroxynonanophenone (this compound)

Hydroquinone researchgate.netnii.ac.jp

In contrast, experiments with human liver microsomes specifically detected the production of 1-(4-hydroxyphenyl)nonan-1-ol (OH-NP) , the hydroxylated precursor to this compound. researchgate.netnii.ac.jp This suggests potential species-specific differences in the metabolic pathways of nonylphenol.

| Metabolite Name | Common Abbreviation | Chemical Class | Biological System of Identification | Reference |

|---|---|---|---|---|

| This compound | CO-NP / 4-Hydroxynonanophenone | Ketone / Phenol (B47542) | Rat Liver Microsomes | researchgate.net |

| 1-(4-Hydroxyphenyl)nonan-1-ol | OH-NP | Alcohol / Phenol | Human Liver Microsomes | researchgate.net |

| Nonylquinol | - | Quinol / Phenol | Rat Liver Microsomes | researchgate.net |

| Hydroquinone | - | Phenol | Rat Liver Microsomes | researchgate.net |

Comparative Metabolic Profiling with Structurally Related Phenolic Compounds

To better understand the biotransformation of this compound, it is useful to compare its metabolic pathway with that of structurally related phenolic compounds, such as its direct precursor, 4-n-nonylphenol (4-n-NP).

A comprehensive metabolic profiling of 4-n-NP in human liver microsomes (HLM) revealed a complex network of biotransformation. nih.govresearchgate.net This study identified a total of 21 different metabolites, which were formed through seven distinct metabolic pathways. nih.gov The primary enzymes implicated in the metabolism of 4-n-NP were found to be CYP1A2, CYP2C19, and CYP2D6 . nih.govresearchgate.net This profile differs slightly from the isozymes identified for the metabolism of the broader p-n-nonylphenol mixture, which highlighted CYP1A1, CYP1A2, and CYP2B6. researchgate.net The overlap of CYP1A2 suggests it plays a consistent role in the metabolism of nonylphenols.

Notably, the study on 4-n-NP found that two of the most abundant secondary metabolites in human liver microsomes were compounds containing carbonyl groups on their side chains. nih.gov This finding is highly relevant, as this compound is also a ketone-containing secondary metabolite, suggesting that oxidation of the alkyl side chain is a major metabolic route for these types of phenolic compounds.

| Feature | p-n-Nonylphenol Metabolism | 4-n-Nonylphenol Metabolism | Reference |

|---|---|---|---|

| Primary P450 Isozymes | CYP1A1, CYP1A2, CYP2B6 | CYP1A2, CYP2C19, CYP2D6 | researchgate.netnih.gov |

| Number of Identified Metabolites | At least 3 novel metabolites identified in rat liver microsomes | 21 metabolites identified in human liver microsomes | researchgate.netnih.gov |

| Key Metabolic Pathways | Benzylic hydroxylation and oxidation, Ipso-substitution | Seven various metabolic pathways identified, including side-chain oxidation | researchgate.netnih.gov |

| Prominent Metabolite Feature | Formation of a ketone (CO-NP) and an alcohol (OH-NP) | High abundance of secondary metabolites with carbonyl groups | researchgate.netnih.gov |

Advanced Analytical Methodologies for the Research of 1 4 Hydroxyphenyl Nonan 1 One

Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for both the qualitative identification and quantitative measurement of 1-(4-hydroxyphenyl)nonan-1-one. This method is particularly effective for analyzing volatile and thermally stable compounds.

For qualitative analysis, GC-MS separates the components of a mixture in the gas phase, and the mass spectrometer then fragments the individual components and measures the mass-to-charge ratio of these fragments. The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries like the NIST library for identification. nih.gov In the analysis of complex samples, such as extracts from biological materials, GC-MS can identify a wide array of compounds, including this compound, by matching their fragmentation patterns. nih.govresearchgate.net

Quantitative analysis by GC-MS is achieved by measuring the response of a specific ion (quantifier ion) relative to that of an internal standard. tajhizkala.ir This approach allows for the determination of the concentration of this compound even at low levels. The sample introduction process is a critical step, and the choice of injection solvent can significantly impact the relative response factors and, consequently, the accuracy of quantification. researchgate.net To enhance the volatility required for GC analysis, derivatization of the phenolic hydroxyl group is often performed.

A typical GC-MS method involves injecting the sample extract into a gas chromatograph equipped with a capillary column, which is temperature-programmed to separate the analytes. tajhizkala.ir The separated compounds then enter the mass spectrometer for detection. For instance, a general screening method might utilize a TR-5MS column with helium as the carrier gas and a splitless injection mode. athenaeumpub.com The temperature program is optimized to ensure efficient separation of the target analyte from other matrix components. athenaeumpub.comnih.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Value |

| Column | TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 260-280°C |

| Oven Program | Initial 40-80°C, ramped to 280-300°C |

| MS Detector | Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-600 amu |

This table presents a generalized set of parameters and may require optimization for specific applications.

Utilization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

For the analysis of this compound in complex matrices such as biological fluids (plasma, urine) and environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net Its high sensitivity and selectivity make it ideal for detecting and quantifying non-volatile or thermally labile compounds that are not amenable to GC-MS without derivatization. researchgate.net

LC-MS/MS combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. The LC system separates the target analyte from the sample matrix, after which it is introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion of the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances selectivity. nih.govenvirotech-online.com

The development of a robust LC-MS/MS method involves optimizing several parameters, including the choice of LC column, mobile phase composition, and mass spectrometer settings. nih.gov For instance, a reverse-phase C18 column is commonly used for the separation of phenolic compounds. mdpi.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govsielc.com

Sample preparation is a critical step to minimize matrix effects, which can suppress or enhance the ionization of the target analyte. envirotech-online.comsepscience.com Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are frequently employed to clean up the sample and concentrate the analyte before LC-MS/MS analysis. researchgate.netnih.govcore.ac.uk Online-SPE-LC-MS/MS methods have also been developed to automate the sample clean-up and analysis process, offering high throughput and reduced sample handling. researchgate.net

Table 2: Example LC-MS/MS Parameters for the Analysis of Phenolic Compounds

| Parameter | Condition |

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for analyte separation |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analysis | Tandem Quadrupole (e.g., QTRAP) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table provides a representative set of conditions that would be tailored for a specific analysis.

Advanced Spectroscopic Methods for Structural Confirmation in Research Contexts

In research settings, the unambiguous structural confirmation of this compound and its potential metabolites or derivatives relies on a combination of advanced spectroscopic techniques. While mass spectrometry provides information on the molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the complete chemical structure of a molecule. researchgate.net One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule, respectively. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. openmedscience.com These techniques are invaluable for confirming the positions of substituents on the aromatic ring and the structure of the alkyl chain in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the aromatic ring. This technique provides complementary information to NMR and MS for structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition of the molecule. researchgate.net This information is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

The integration of these spectroscopic methods is often necessary to overcome the limitations of any single technique and to provide a comprehensive and unambiguous structural assignment, which is a critical aspect of natural product research and metabolite identification. uqac.ca

Implementation of Metabolomics Strategies for Comprehensive Biological System Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The implementation of metabolomics strategies provides a comprehensive profile of the metabolic state of a biological system and can be used to investigate the effects of this compound. nih.govcore.ac.uk

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to obtain a broad overview of the metabolome. nih.gov It is particularly useful for discovering novel biomarkers and understanding the global metabolic changes induced by exposure to a compound like this compound. nih.gov LC-MS-based platforms are commonly used for untargeted metabolomics due to their high sensitivity and broad coverage of metabolites. researchgate.netmdpi.com

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantitative analysis of a specific group of known metabolites. nih.gov This approach is used to test specific hypotheses about metabolic pathways that may be affected by this compound.

Widely Targeted Metabolomics: This newer approach combines the broad screening of untargeted metabolomics with the accurate quantification of targeted methods, offering a powerful tool for tracking dynamic metabolic changes. nih.gov

In a typical metabolomics study involving this compound, biological samples (e.g., plasma, urine, tissue extracts) would be collected from control and treated groups. mdpi.comnih.gov The samples are then analyzed using LC-MS or GC-MS to generate metabolic profiles. mdpi.comfrontiersin.org The resulting data is processed using specialized software to identify and quantify the metabolites. Statistical analysis is then performed to identify significant differences in the metabolic profiles between the groups, providing insights into the biological pathways perturbed by the compound. mdpi.com

Computational and in Silico Investigations of 1 4 Hydroxyphenyl Nonan 1 One

Molecular Docking and Ligand-Target Interaction Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method helps in understanding the binding mechanism and affinity, which is fundamental in drug discovery and design.

As of now, specific molecular docking studies detailing the interaction of 1-(4-Hydroxyphenyl)nonan-1-one with particular protein targets are not extensively available in the public research literature. However, the principles of molecular docking can be illustrated by studies on structurally related compounds. For instance, research on other phenolic ketones, like the chalcone (B49325) 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, has utilized molecular docking to evaluate inhibitory potential against targets like the penicillin-binding proteins of Staphylococcus aureus. nih.govmdpi.com In such studies, the carbonyl group and the hydroxyphenyl moiety are often identified as playing a significant role in forming interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues in the target's active site. nih.gov A typical docking study would yield a binding energy score, indicating the stability of the ligand-protein complex; a more negative value suggests a stronger interaction. mdpi.com

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The simulation would predict the most stable binding pose and detail the specific interactions, such as hydrogen bonds from the phenolic hydroxyl group and hydrophobic interactions involving the nonanoyl chain.

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations provide insights into molecular properties such as orbital energies, charge distribution, and chemical reactivity descriptors.

Specific DFT studies focused solely on this compound are not readily found in the reviewed literature. However, DFT analyses of similar molecules, such as 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, demonstrate the utility of this approach. mdpi.com In a typical study, the B3LYP method with a basis set like 6-311G** is used to optimize the molecular structure and calculate various parameters. mdpi.com

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactions. nih.gov

For this compound, a DFT study would likely reveal that the oxygen atoms of the hydroxyl and carbonyl groups, along with the π-system of the phenyl ring, are the primary sites for electrophilic attacks and donor-acceptor interactions. mdpi.com

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Predictive modeling of ADMET properties is essential in the early stages of drug development to assess the pharmacokinetic profile of a compound. Various computational models and software, such as the EPA's CompTox Chemicals Dashboard and other ADMET predictors, are used to estimate these properties. epa.govsielc.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before extensive experimental testing is undertaken.

For this compound, several physicochemical and ADMET-related properties have been predicted using computational models. These data provide a preliminary assessment of the molecule's likely behavior in a biological system. epa.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Physicochemical Properties | |||

| Molecular Weight | 234.34 | g/mol | Influences diffusion and absorption. |

| LogP (Octanol-Water Partition) | 4.71 - 5.02 | Indicates high lipophilicity, affecting solubility and membrane permeability. epa.gov | |

| Water Solubility | 1.39e-4 | g/L | Low aqueous solubility is predicted, which can impact absorption. epa.gov |

| pKa (Acidic) | 12.7 | The phenolic hydroxyl group is weakly acidic. epa.gov | |

| Boiling Point | 339 | °C | A measure of volatility. epa.gov |

| ADME Properties | |||

| Human Intestinal Absorption | High | - | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | - | Unlikely to cross the BBB, suggesting a lower risk of central nervous system side effects. researchgate.net |

| CYP2D6 Substrate | No | - | Not predicted to be a major substrate for this key metabolic enzyme. |

| hERG Inhibition | Low Risk | - | Low predicted risk of cardiotoxicity related to hERG channel blockade. |

| Plasma Protein Binding | High | % | Expected to bind extensively to plasma proteins like albumin, affecting its free concentration and distribution. nih.gov |

Data sourced from publicly available predictive models. The values represent estimations and require experimental validation.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Structural Insights

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. While static models from docking or DFT provide a single snapshot, MD simulations reveal how a molecule moves, flexes, and interacts with its environment, such as a solvent or a protein binding pocket.

Detailed conformational analysis and MD simulation studies specifically for this compound are not prominent in the available literature. However, the importance of these techniques is well-established. For related molecules, MD simulations have been used to validate docking results and assess the stability of ligand-protein complexes. acs.orgresearchgate.net

A typical MD simulation involves:

System Setup: Placing the molecule (and its target, if applicable) in a simulated environment, usually a box of water molecules, to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a set period (from nanoseconds to microseconds). This generates a trajectory of the molecule's positions and velocities over time. acs.org

Analysis: Analyzing the trajectory to understand the molecule's flexibility, stable conformations, and the persistence of intermolecular interactions (e.g., hydrogen bonds) with a target protein. acs.org

For this compound, the long, flexible nonanoyl chain would be of particular interest in a conformational analysis. MD simulations could explore how this chain folds and adapts within a receptor's binding site, which can significantly influence binding affinity and specificity. The simulations would provide a more realistic and dynamic picture of the molecular interactions than static modeling alone.

Future Perspectives and Therapeutic Potentials of 1 4 Hydroxyphenyl Nonan 1 One Research

Prospects for Designing Novel Therapeutic Agents Targeting 17β-HSD3 and Other Relevant Enzymes

The compound 1-(4-hydroxyphenyl)nonan-1-one has been identified as a significant lead compound in the development of novel, non-steroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.gov This enzyme is crucial for the conversion of androstenedione (B190577) to testosterone (B1683101) and is considered an important molecular target for treatments of conditions like prostate cancer. nih.govnih.gov Research has demonstrated that this compound is the most potent inhibitor among a series of synthesized 4-hydroxyphenyl ketones, exhibiting a strong inhibitory activity. nih.gov

The potency of this compound provides a robust scaffold for structure-based drug design. nih.gov Although a crystal structure for the membrane-bound 17β-HSD3 is not available, homology models have been constructed to facilitate these design efforts. nih.gov By using such models and docking studies, researchers can gain insights into how inhibitors like this compound interact with the enzyme's active site. nih.gov This knowledge is instrumental in optimizing the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties, paving the way for a new class of therapeutic agents targeting hormone-dependent diseases. nih.govnih.gov

Inhibitory Activity of this compound

| Compound | Target Enzyme | Reported IC₅₀ (μM) | Significance |

|---|---|---|---|

| This compound | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | 2.86 ± 0.03 | Identified as a potent, non-steroidal lead compound for inhibitor design. nih.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Biological Understanding

A comprehensive understanding of the biological effects of this compound requires a holistic, systems-level approach. nih.gov The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the complex interplay of biomolecules and their functions in response to the compound. nih.govnih.gov While specific multi-omics studies on this compound are yet to be published, the application of these techniques represents a critical future direction.

By combining different layers of biological information, researchers can move beyond a single target and map the broader cellular impact of inhibiting 17β-HSD3. nih.gov For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov This integrated approach can help identify potential off-target effects, discover biomarkers for drug efficacy, and unravel the downstream consequences of enzyme inhibition, providing a more complete picture of the compound's mechanism of action. nih.govnih.gov User-friendly web-based platforms and software suites are now available to facilitate the analysis and visual interpretation of such complex multi-omics datasets. springernature.com

Identification of Challenges and Innovations in the Drug Discovery and Development Pipeline for Phenyl Ketones

The journey of a phenyl ketone compound like this compound from a laboratory lead to a clinical therapeutic is fraught with challenges common to the broader drug discovery pipeline. zeclinics.compharmaphorum.com However, this landscape is also rich with innovation aimed at overcoming these hurdles. nih.gov

A primary challenge is the high attrition rate of drug candidates, with nearly 90% of drugs entering clinical trials failing to reach the market. zeclinics.com This is often due to a lack of efficacy or unforeseen toxicity that was not predicted by early-stage models. pharmaphorum.compharmafeatures.com The over-reliance on in vitro and traditional animal models, which often fail to replicate complex human biology, is a major contributor to these failures. zeclinics.com The entire process is also notoriously long and expensive, with preclinical phases alone taking 3 to 6 years. zeclinics.com

To address these issues, significant innovations are being pursued. A key advancement is the use of computational tools in the early stages of discovery. nih.gov By predicting drug-likeness, potential biological targets, and pharmacological effects before chemical synthesis, researchers can reduce the attrition of drug candidates and focus resources on the most promising molecules. nih.gov Other innovative approaches are transforming disease management and drug development, including the development of enzyme replacement therapies, gene therapies, and novel drug formulations designed to improve patient compliance. medpath.comglobenewswire.comnih.gov Furthermore, the rise of alternative research models, such as zebrafish, offers a way to gain functional, in vivo insights earlier in the pipeline, enhancing the predictive power of preclinical testing. zeclinics.com

Drug Discovery Pipeline: Challenges and Innovations

| Aspect | Challenges | Innovations |

|---|---|---|

| Preclinical Models | Over-reliance on in vitro models lacking in vivo complexity; limited translatability of animal models to humans. zeclinics.compharmaphorum.com | Use of alternative in vivo models (e.g., zebrafish) for earlier functional insights. zeclinics.com |

| Efficiency & Cost | Long development timelines (3-6 years preclinical); high costs, with a significant portion in the preclinical phase. zeclinics.com | Computational prediction of drug-likeness and targets prior to synthesis to reduce attrition. nih.gov |

| Clinical Success | High failure rates (~90%) in clinical trials due to lack of efficacy or unforeseen toxicity. zeclinics.compharmafeatures.com | Development of novel therapeutic modalities like gene therapy and enzyme replacement. globenewswire.com |

| Therapeutic Approach | Limited flexibility to modify a compound's structure once it enters later development stages. pharmaphorum.com | Bioorthogonal chemistry for targeted prodrug activation; development of improved drug formulations. medpath.comacs.org |

Exploration of Uncharted Biological Activities and Novel Applications for the Compound

While the primary known activity of this compound is the inhibition of 17β-HSD3, its chemical structure as a phenyl ketone suggests the potential for a wider range of biological activities. nih.govnih.gov The phenyl ketone scaffold is present in molecules that exhibit diverse pharmacological effects, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. nih.gov

This opens up an important avenue for future research: screening this compound and its analogues against a variety of biological targets to uncover uncharted activities. Such exploratory screening could reveal novel therapeutic applications for this compound beyond its current focus on hormone-related pathways. For example, its potential anti-inflammatory or antimicrobial properties could be investigated. Discovering additional biological roles would not only broaden the potential utility of this specific molecule but also enrich the understanding of the structure-activity relationships of the wider class of 4-hydroxyphenyl ketones.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing the purity and structure of 1-(4-Hydroxyphenyl)nonan-1-one?

- Methodological Answer : Utilize ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the ketone carbon (δ ~200 ppm). IR spectroscopy confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) verifies the molecular ion peak (m/z 248.3). For crystalline samples, single-crystal X-ray diffraction (XRD) with SHELXL refines bond lengths and angles, resolving structural ambiguities .

Q. What are the key considerations when isolating this compound from natural product extracts?

- Methodological Answer : Use liquid-liquid extraction with ethyl acetate to separate lipophilic compounds. Follow with silica gel chromatography (hexane/ethyl acetate gradient) and HPLC for purity. Monitor fractions via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Confirm identity using HPLC-MS and compare retention times with synthetic standards .

Q. How can researchers validate the molecular structure of this compound if NMR data is inconclusive?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC) to clarify spin systems and assign proton-carbon correlations. Supplement with XRD using SHELXTL for absolute configuration determination. Compare experimental data with DFT-calculated NMR shifts (Gaussian, B3LYP/6-31G*) to resolve ambiguities .

Advanced Research Questions

Q. How does the alkyl chain length in 4-hydroxyphenyl ketones influence their inhibitory activity against 17β-HSD3, and what structural optimizations are suggested?

- Methodological Answer : The nonan-1-one chain (C9) mimics the steroid backbone of androstenedione, enhancing hydrophobic interactions with 17β-HSD3’s active site (IC₅₀ = 2.86 mM in rat microsomes). Optimize by extending the chain to C10–C12 or introducing electron-donating groups (e.g., methoxy) on the phenyl ring to strengthen hydrogen bonding. Validate using QSAR models and enzymatic assays .

Q. What experimental approaches can resolve conflicting data between kinetic assays and computational models for this compound’s enzyme inhibition mechanism?

- Methodological Answer : Conduct Lineweaver-Burk analysis to classify inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd). Adjust computational models (AutoDock Vina) to reflect assay conditions (pH 7.4, 37°C) and incorporate molecular dynamics simulations (NAMD) to account for protein flexibility .

Q. How should researchers account for species-specific variations when evaluating the inhibitory efficacy of this compound against 17β-HSD3?

- Methodological Answer : Perform cross-species assays using human and rat recombinant 17β-HSD3. Analyze active site differences via cryo-EM or homology modeling. Validate with site-directed mutagenesis (e.g., Phe310 in humans vs. Leu298 in rats) to identify residues critical for binding .

Q. What strategies mitigate discrepancies between in vitro inhibitory data and in silico docking results for this compound?

- Methodological Answer : Reassess docking parameters (e.g., protonation states, solvation models). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Perform alchemical free-energy calculations (FEP) to refine binding affinity predictions .

Q. Which crystallographic software tools are suitable for determining the molecular structure of this compound, and what parameters are critical for accurate refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.